molecular formula C18H12Cl2O4 B3007052 (2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid CAS No. 24290-05-9

(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid

Cat. No. B3007052
CAS RN: 24290-05-9
M. Wt: 363.19
InChI Key: MEPWVXYRSORXBM-VULZFCBJSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains two (bis) 4-chlorophenyl groups attached to a butanedioic acid backbone via a methylene (CH2) bridge. The (2Z,3Z) notation indicates the configuration of the double bonds in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Dicarboxylic Acid Derivatives: The compound has been utilized in synthesizing dicarboxylic acid derivatives of [60]fullerene using the Diels–Alder reaction. This process involves generating bis(methylene)butanedioates for fullerocyclohexenedicarboxylates, which are useful for further chemical conversions (Ishida et al., 2000).
  • Polymorphism in Bis-Hydrazone Compounds: Studies on polymorphism have been conducted on bis-hydrazone compounds derived from butane-2,3-dione, including a variant with bis(4-chlorophenyl)methylidene, indicating its role in polymorphic behavior and crystal structures (Dwivedi & Das, 2018).
  • Conformational Analysis: Research into the conformational aspects of acyclic derivatives, such as 2,3-bis(diphenylmethylene)-1,4-butanedioic acid, has been performed, providing insights into molecular conformation in solid states, relevant to the study of similar compounds (Toda et al., 1996).

Application in Material Science and Catalysis

  • Incorporation in Semiconducting Polymers: The compound has been explored for its potential in incorporating stable organic radicals, like the tris(2,4,6-trichlorophenyl)methyl radical series, into pyrrole units. This application is significant for the development of semiconducting polymers with high spin multiplicity (Domingo et al., 2000).
  • Corrosion and Scale Inhibitors: Derivatives like 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid have been synthesized and used as corrosion and scale inhibitors, highlighting a practical application in industrial processes (Mikroyannidis, 1987).

Environmental and Analytical Chemistry

  • Analysis of Groundwater Contamination: The compound, particularly its derivatives, has been identified in groundwater samples affected by industrial point sources, emphasizing its role in environmental studies and contamination analysis (Frische, Schwarzbauer, & Ricking, 2010).

properties

IUPAC Name

(2Z,3Z)-2,3-bis[(4-chlorophenyl)methylidene]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O4/c19-13-5-1-11(2-6-13)9-15(17(21)22)16(18(23)24)10-12-3-7-14(20)8-4-12/h1-10H,(H,21,22)(H,23,24)/b15-9-,16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPWVXYRSORXBM-VULZFCBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=CC2=CC=C(C=C2)Cl)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C(=O)O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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